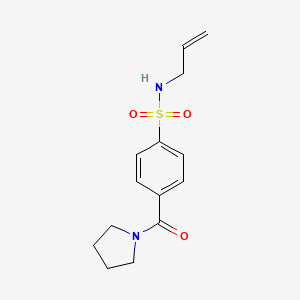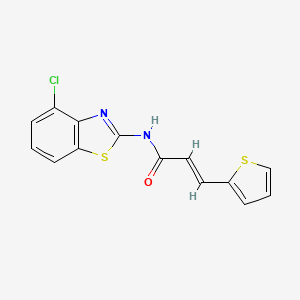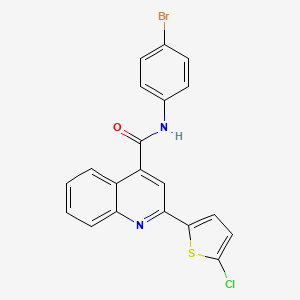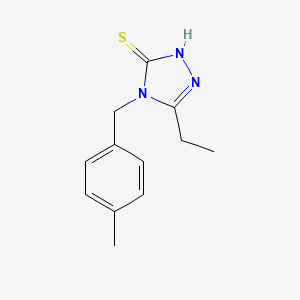![molecular formula C23H19BrN2O2 B4709969 N-(2-(4-bromophenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4709969.png)
N-(2-(4-bromophenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide
Vue d'ensemble
Description
N-(2-(4-bromophenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide, also known as BRD-0476, is a small molecule inhibitor that targets the bromodomain and extraterminal (BET) family of proteins. BET proteins play a crucial role in gene transcription and have been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases.
Mécanisme D'action
N-(2-(4-bromophenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide targets the bromodomain and extraterminal (BET) family of proteins. BET proteins play a crucial role in gene transcription by binding to acetylated histones and recruiting transcriptional machinery to the gene promoter region. This compound binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting gene transcription.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits the expression of oncogenes and induces apoptosis. In inflammatory cells, this compound reduces the expression of pro-inflammatory cytokines and chemokines. In cardiovascular cells, this compound reduces oxidative stress and inflammation, and improves cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(4-bromophenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has shown high selectivity for BET proteins, making it a useful tool for studying the role of BET proteins in disease. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, it has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of N-(2-(4-bromophenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide. One area of interest is the development of more potent and selective BET inhibitors. Another area of interest is the identification of biomarkers that can predict response to BET inhibitors. Additionally, the combination of BET inhibitors with other therapies, such as chemotherapy or immunotherapy, is an area of active research. Finally, the development of BET inhibitors for the treatment of cardiovascular diseases is an area of growing interest.
Applications De Recherche Scientifique
N-(2-(4-bromophenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide has been extensively studied for its potential therapeutic applications. BET proteins have been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases. This compound has shown promising results in preclinical studies for the treatment of cancer, including leukemia, lymphoma, and solid tumors. It has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, this compound has been shown to have cardioprotective effects and may be useful in the treatment of cardiovascular diseases.
Propriétés
IUPAC Name |
N-[(Z)-1-(4-bromophenyl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O2/c1-16-6-5-9-20(14-16)25-23(28)21(15-17-10-12-19(24)13-11-17)26-22(27)18-7-3-2-4-8-18/h2-15H,1H3,(H,25,28)(H,26,27)/b21-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLKYFJFCVVWNF-QNGOZBTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chloro-3-pyridinyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4709886.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4709903.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4709904.png)
![3-allyl-8-(3-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4709905.png)

![1-cyclopropyl-7-(4-fluorophenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4709918.png)
![5-{[6-tert-butyl-3-(ethoxycarbonyl)-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4709927.png)
![isopropyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4709935.png)

![5-methyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-thiophenecarboxamide](/img/structure/B4709950.png)
![2-cyano-3-{4-methoxy-3-[2-(4-morpholinyl)ethoxy]phenyl}-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide](/img/structure/B4709958.png)
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4709963.png)
